![molecular formula C13H13NO2S B1362574 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide CAS No. 18773-54-1](/img/structure/B1362574.png)
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide
Overview
Description
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.32 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide consists of a benzene ring substituted with a methyl group and a sulfonamide group . The sulfonamide group is further substituted with two prop-2-yn-1-yl groups .Chemical Reactions Analysis
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide can participate in various chemical reactions. For example, it has been used in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines . In this reaction, both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway .Physical And Chemical Properties Analysis
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is a solid at room temperature . It has a molecular weight of 247.32 g/mol, and its exact mass and monoisotopic mass are 247.06669983 g/mol . It has a topological polar surface area of 45.8 Ų .Scientific Research Applications
Chemical Synthesis
This compound is used in the field of chemical synthesis . It has a molecular weight of 247.32 and its linear formula is
C13H13NO2SC_{13}H_{13}NO_{2}SC13H13NO2S
. It is stored in a sealed, dry environment at room temperature .Chromatography
The compound is also used in chromatography, a laboratory technique for the separation of mixtures .
Material Science
In material science, this compound is used due to its unique properties .
Life Science
In life science research, this compound is used for various applications .
Rhodium-Catalyzed Dimerization of Diynes
An efficient route to highly functionalized benzene derivatives by rhodium-catalyzed dimerization of diynes has been reported . This protocol allows for the expedient synthesis of structurally diverse benzene derivatives, which retain an alkyne unit for post-functionalization to realize molecules with potential medicinal value and extended molecular complexity .
Drug Precursor
The decorated carbon–carbon triple bond in this compound enables access to important precursors of various drugs .
Natural Product Synthesis
This compound can also be used in the synthesis of natural products .
Fabrication of C–C Bond
The development of practical and straightforward routes for fabrication of C–C bond to expand molecule complexity is an area of great interest for the synthetic community . This compound can be used in such transformations.
Safety and Hazards
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-methyl-N,N-bis(prop-2-ynyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1-2,6-9H,10-11H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPRNGRENISUMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC#C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30317057 | |
Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-N,N-di(prop-2-yn-1-yl)benzenesulfonamide | |
CAS RN |
18773-54-1 | |
Record name | 18773-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-N,N-diprop-2-yn-1-ylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30317057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.